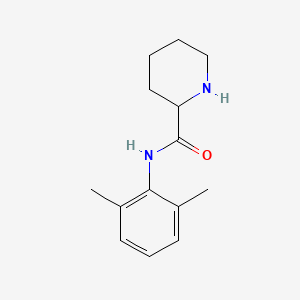

2',6'-Pipecoloxylidide

Description

major metabolite of bupivacaine; RN given refers to cpd without isomeric designation

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILRCGDPZGQJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870436 | |

| Record name | N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15883-20-2 | |

| Record name | 2′,6′-Pipecoloxylidide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15883-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desbutylbupivacaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015883202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',6'-PIPECOLOXYLIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF8RN1V7VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',6'-Pipecoloxylidide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',6'-Pipecoloxylidide, a key chemical intermediate and a significant metabolite of several local anesthetics. This document details its chemical structure, physicochemical properties, synthesis methodologies, and its role in pharmacology. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, a detailed experimental workflow for its synthesis is visualized using the DOT language.

Chemical Identity and Structure

This compound, also known by synonyms such as N-(2,6-Dimethylphenyl)piperidine-2-carboxamide and Desbutylbupivacaine, is an organic compound classified as an amino acid amide.[1] Its chemical structure consists of a piperidine (B6355638) ring bonded to a 2,6-dimethylphenyl group via an amide linkage.

The canonical SMILES representation of the molecule is CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-(2,6-dimethylphenyl)piperidine-2-carboxamide[2] |

| CAS Number | 15883-20-2[1][3] |

| Molecular Formula | C₁₄H₂₀N₂O[1][3] |

| Molecular Weight | 232.32 g/mol [1][3] |

| InChI Key | SILRCGDPZGQJOQ-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is typically a white to off-white solid.[3][4] A summary of its key physicochemical properties is provided in the table below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 114-117 °C | [1][3] |

| Boiling Point | 392.3 ± 42.0 °C (Predicted) | [3] |

| Density | 1.087 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 14.85 ± 0.70 (Predicted) | [1][3] |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727).[3] Insoluble in water.[4] | [3][4] |

| Appearance | White to Off-White Solid | [3][4] |

Synthesis

A common synthetic route to this compound involves the catalytic hydrogenation of N-(2,6-Dimethylphenyl)-2-picolinamide.[3] Another patented method describes the coupling of pipecolic acid hydrochloride and 2,6-dimethylaniline (B139824) using triphenylphosphine (B44618) (PPh₃) and hexachloroethane (B51795) (C₂Cl₆) as coupling reagents, which is reported to be suitable for industrial-scale production with high purity and yield.

General Experimental Protocol for Synthesis via Hydrogenation

The following is a general procedure for the synthesis of this compound from N-(2,6-Dimethylphenyl)-2-picolinamide:

-

Reaction Setup: To a stainless steel reaction flask equipped with a mechanical stirrer, add N-(2,6-Dimethylphenyl)-2-picolinamide, methanol, acetic acid, and Raney nickel as the catalyst.[3]

-

Inerting: Purge the reaction vessel with an inert gas, such as argon, for approximately 5 minutes to displace air.[3]

-

Hydrogenation: Seal the reaction flask and charge it with hydrogen gas to a pressure of 18 kg/cm ² (260 psi).[3]

-

Reaction Conditions: Heat the reaction mixture to 50°C and maintain this temperature and pressure for 28-30 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or LC-MS).[3]

-

Work-up:

-

After the reaction is complete, cool the mixture and carefully filter it to remove the Raney nickel catalyst.[3]

-

Concentrate the filtrate using a rotary evaporator to remove the solvent.[3]

-

Dissolve the crude product in toluene (B28343) and transfer it to a separatory funnel.[3]

-

Wash the organic layer with water and then with an aqueous solution of sodium hydroxide (B78521) to neutralize any remaining acid.[3]

-

Separate the organic layer, and extract the aqueous layer with additional portions of toluene.[3]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[3]

-

-

Purification: Recrystallize the resulting crude solid from a suitable solvent, such as toluene, to yield the purified this compound.[3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound via hydrogenation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound.

¹H NMR (300 MHz, CDCl₃): δ 8.31 (s, 1H), 7.00 (m, 3H), 3.32 (dd, J=3.2, 9.7Hz, 1H), 3.0 (m, 1H), 2.68 (m, 1H), 2.14 (s, 6H), 1.98 (m, 1H), 1.93 (s, 1H), 1.77 (m, 1H), 1.59-1.50 (m, 2H), 1.47-1.37 (m, 2H) ppm.[3]

¹³C NMR (75 MHz, CDCl₃): δ 172.1, 134.7, 133.4, 127.6, 126.5, 59.9, 45.3, 30.0, 25.6, 23.6, 18.1 ppm.[3]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃).

-

Filtration: Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 300 MHz or higher for ¹H). Standard pulse programs are typically used. For ¹³C NMR, a larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum will show the molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the molecular weight of the compound, along with other fragment ions that can be used to confirm the structure.

Pharmacological Significance

This compound is of significant interest in pharmacology primarily due to its relationship with local anesthetics.

Metabolite of Local Anesthetics

This compound is a major metabolite of the widely used local anesthetic Bupivacaine.[1][3] It is also a metabolite of Levobupivacaine and Ropivacaine (B1680718). The formation of this compound from these parent drugs primarily occurs through N-dealkylation, a metabolic process often mediated by cytochrome P450 enzymes in the liver. Understanding the pharmacokinetic profile of this metabolite is crucial for assessing the overall safety and efficacy of the parent anesthetic drugs.

Intermediate in Drug Synthesis

As a chemical intermediate, this compound is a critical building block in the synthesis of other local anesthetics.[2] For instance, it serves as a precursor in the production of Ropivacaine.[5]

Biological Activity

While primarily known as a metabolite and intermediate, some sources suggest that this compound itself may possess local anesthetic properties by blocking nerve impulses.[4] However, its potency and clinical utility in this regard are less characterized compared to its parent compounds.

Conclusion

This compound is a well-characterized compound with significant relevance in the fields of medicinal chemistry and pharmacology. Its role as a key metabolite of several important local anesthetics and as a versatile synthetic intermediate underscores the importance of a thorough understanding of its chemical and physical properties. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals involved in the development and analysis of related pharmaceutical compounds.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Population pharmacokinetic analysis of ropivacaine and its metabolite this compound from pooled data in neonates, infants, and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma concentrations of total and unbound ropivacaine and its metabolite this compound after popliteal sciatic nerve block in chronic kidney disease patients not receiving haemodialysis: A population pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of Desbutylbupivacaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desbutylbupivacaine, also known as (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide, is the primary metabolite of the widely used local anesthetic, bupivacaine (B1668057). It is formed in the liver via cytochrome P450 3A4 (CYP3A4) mediated N-dealkylation of the parent drug. As a significant metabolite, understanding its synthesis, characterization, and biological activity is crucial for a comprehensive toxicological and pharmacological assessment of bupivacaine. This technical guide provides a detailed overview of the synthesis of desbutylbupivacaine, its physicochemical and spectral characterization, and a summary of its known biological activities, with a focus on its interaction with ion channels.

Synthesis of Desbutylbupivacaine

The synthesis of desbutylbupivacaine is effectively a truncated synthesis of bupivacaine itself, as it is the immediate precursor before the final N-alkylation step. The primary route involves the formation of an amide bond between a derivative of pipecolic acid and 2,6-dimethylaniline (B139824).

Synthetic Pathway

The most common synthetic approach can be summarized in two main steps:

-

Activation of Pipecolic Acid: Pipecolic acid is first converted to a more reactive derivative, typically an acid chloride, to facilitate amide bond formation.

-

Amidation: The activated pipecolic acid derivative is then reacted with 2,6-dimethylaniline to form desbutylbupivacaine.

Experimental Protocol: Synthesis of (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide

This protocol is a generalized procedure based on established methods for the synthesis of bupivacaine and its analogues.

Step 1: Preparation of Pipecoloyl Chloride Hydrochloride

-

Suspend pipecolic acid in an inert solvent such as toluene (B28343) or dichloromethane.

-

Add a chlorinating agent, for example, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at a controlled temperature (typically 0-5°C).

-

Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

The resulting pipecoloyl chloride hydrochloride can be isolated by filtration or used directly in the next step after removal of the excess chlorinating agent and solvent under reduced pressure.

Step 2: Amidation with 2,6-Dimethylaniline

-

Dissolve the pipecoloyl chloride hydrochloride in a suitable aprotic solvent, such as toluene or N,N-dimethylformamide (DMF).

-

Add 2,6-dimethylaniline to the solution. An excess of the aniline (B41778) or the addition of a non-nucleophilic base (e.g., triethylamine) may be required to neutralize the hydrogen chloride generated during the reaction.

-

Heat the reaction mixture (e.g., to 50-80°C) and stir for several hours until the reaction is complete, as indicated by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled and worked up. This typically involves washing with an acidic solution (e.g., dilute HCl) to remove unreacted 2,6-dimethylaniline, followed by washing with a basic solution (e.g., saturated NaHCO₃) and then with brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure to yield crude desbutylbupivacaine.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide.

Characterization of Desbutylbupivacaine

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value |

| Chemical Name | (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide |

| Synonyms | Desbutylbupivacaine, 2',6'-Pipecoloxylidide |

| Molecular Formula | C₁₄H₂₀N₂O |

| Molecular Weight | 232.32 g/mol |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 129-133 °C[1] |

| CAS Number | 15883-20-2 |

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Aromatic Protons: Signals corresponding to the three protons on the dimethylphenyl ring would be expected in the aromatic region (δ 7.0-7.2 ppm).

-

Amide Proton: A broad singlet for the N-H proton of the amide would likely appear between δ 8.0-9.0 ppm.

-

Piperidine (B6355638) Protons: A series of multiplets for the protons on the piperidine ring would be observed in the upfield region (δ 1.5-3.5 ppm). The proton at the chiral center (C2) would likely appear as a distinct multiplet.

-

Methyl Protons: A singlet integrating to six protons for the two methyl groups on the aromatic ring would be expected around δ 2.2 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Carbonyl Carbon: A signal for the amide carbonyl carbon would be expected in the downfield region (δ 170-175 ppm).

-

Aromatic Carbons: Signals for the carbons of the dimethylphenyl ring would appear in the aromatic region (δ 125-140 ppm).

-

Piperidine Carbons: Signals for the five carbons of the piperidine ring would be observed in the aliphatic region (δ 20-60 ppm).

-

Methyl Carbons: A signal for the two equivalent methyl carbons would be expected in the upfield region (δ 15-20 ppm).

A publicly available 13C NMR spectrum for N-Methylpiperidine-2-carboxamide can be found in the SpectraBase database, which can provide a reference for the piperidine ring signals.[2]

FTIR (Fourier-Transform Infrared) Spectroscopy

-

N-H Stretching: A characteristic absorption band for the amide N-H stretch would be expected around 3300-3500 cm⁻¹.

-

C=O Stretching: A strong absorption band for the amide carbonyl (C=O) stretch would be present around 1640-1680 cm⁻¹.

-

C-H Stretching: Aliphatic and aromatic C-H stretching vibrations would be observed in the 2850-3100 cm⁻¹ region.

-

Aromatic C=C Stretching: Bands corresponding to the aromatic ring C=C stretching would appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The nominal mass of desbutylbupivacaine is 232 g/mol . In mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z of 233.

Biological Activity and Signaling Pathways

Desbutylbupivacaine is not merely an inactive metabolite; it exhibits its own pharmacological and toxicological profile.

Metabolic Pathway

References

An In-depth Technical Guide on the Core Mechanism of Action of 2',6'-Pipecolylxylidide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Pipecolylxylidide (PPX) is an active metabolite of the widely used amino-amide local anesthetics, bupivacaine (B1668057) and ropivacaine. Emerging evidence suggests that PPX possesses a unique pharmacological profile characterized by a sensory-selective nerve block, presenting a promising avenue for the development of novel analgesics with an improved side-effect profile. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of PPX, integrating findings from in vivo and ex vivo studies. While direct molecular-level data for PPX is still emerging, this document extrapolates from the known pharmacology of its parent compounds and the principles of neurophysiology to propose a core mechanism of action. Detailed experimental protocols are provided to facilitate further research into this intriguing molecule.

Introduction

Local anesthetics are indispensable tools in clinical practice for the management of acute and chronic pain. The primary mechanism of these agents involves the blockade of voltage-gated sodium channels in neuronal membranes, thereby inhibiting the generation and propagation of action potentials.[1][2] 2',6'-Pipecolylxylidide (PPX), a primary metabolite of bupivacaine and ropivacaine, has recently garnered attention for its potential to induce a differential nerve block, preferentially affecting sensory neurons over motor neurons.[3][4] This sensory-selective profile could offer significant clinical advantages, such as providing effective analgesia without causing motor impairment. This guide synthesizes the available data on PPX and outlines a proposed mechanism for its action.

Core Mechanism of Action: A Proposed Model

The central hypothesis for the mechanism of action of 2',6'-pipecolylxylidide is the state- and isoform-selective blockade of voltage-gated sodium channels (NaV) expressed in nociceptive sensory neurons.

Local anesthetics, including the parent compounds of PPX, bupivacaine and ropivacaine, are known to exhibit state-dependent binding to sodium channels, showing higher affinity for the open and inactivated states than the resting state.[5] This property contributes to their efficacy in blocking nerve impulses, particularly in rapidly firing neurons. The sensory-selective action of PPX likely arises from a combination of factors:

-

Preferential Blockade of Sensory Neuron-Specific NaV Isoforms: Sensory neurons, particularly nociceptors, express a unique repertoire of sodium channel isoforms, including NaV1.7, NaV1.8, and NaV1.9, which are critical for pain signaling.[6][7] It is hypothesized that PPX exhibits a higher affinity for these sensory-specific isoforms compared to the NaV1.1, NaV1.2, and NaV1.6 isoforms that are more broadly expressed in the central and peripheral nervous systems, or the NaV1.4 and NaV1.5 isoforms found in skeletal and cardiac muscle, respectively.[8] For instance, a higher potency at NaV1.7, a key channel for setting the threshold for firing in nociceptors, could lead to analgesia at concentrations that do not significantly affect motor neuron function.[7][9]

-

Differential Effects on Nerve Fiber Types: Ex vivo studies have shown that PPX can selectively block Aδ fibers while sparing C-fibers at certain concentrations.[3][4] Aδ fibers are thinly myelinated and responsible for sharp, well-localized pain, while C-fibers are unmyelinated and transmit slow, burning pain. This differential effect may be due to the physicochemical properties of PPX influencing its penetration and interaction with channels in different nerve fiber types. The molecular basis for this selectivity warrants further investigation.

-

Use-Dependent Blockade: Similar to its parent compounds, PPX likely exhibits use-dependent (phasic) blockade, where its inhibitory effect is enhanced with increased frequency of nerve firing.[10] Since nociceptive neurons often fire at high frequencies in response to painful stimuli, this property would contribute to a more pronounced block of pain signals.

Signaling Pathway Diagram

Caption: Proposed mechanism of PPX action via intracellular blockade of voltage-gated sodium channels.

Quantitative Data Summary

Currently, there is a paucity of publicly available quantitative data regarding the direct molecular interactions of 2',6'-pipecolylxylidide. The following tables summarize the available in vivo and ex vivo data and provide a comparative context with its parent compounds where possible.

Table 1: In Vivo Efficacy and Toxicity of 2',6'-Pipecolylxylidide in Rats

| Compound | Dose | Sensory Block Duration (min) | Motor Block | Systemic Toxicity (mg/kg) | Reference |

| 2',6'-Pipecolylxylidide (PPX) | 30 mM (sciatic) | 67.4 ± 17.4 | None observed | 75.3 ± 3.2 (No severe toxicity) | [3][4] |

| Ropivacaine | 15 mM (sciatic) | ~150 | Present | 39.0 ± 1.8 (Severe toxicity) | [3][4] |

| 2',6'-Pipecolylxylidide (PPX) | 30 mM (intrathecal) | 24.8 ± 8.7 | None observed | Not reported | [3][4] |

| Ropivacaine | 15 mM (intrathecal) | ~15 | Present | Not reported | [3][4] |

Table 2: Ex Vivo Nerve Fiber Blockade by 2',6'-Pipecolylxylidide in Mice

| Compound | Concentration | Effect on Aδ-fibers | Effect on C-fibers | Reference |

| 2',6'-Pipecolylxylidide (PPX) | 15 mM | Reversible Block | No Block | [3][4] |

| Ropivacaine | 1.5 mM | Reversible Block | Reversible Block | [3][4] |

Table 3: Comparative IC50 Values of Parent Compounds on Select Sodium Channel Isoforms (for context)

| Compound | NaV1.5 (cardiac) IC50 (µM) | NaV (other isoforms) | Reference |

| Bupivacaine | 69.5 ± 8.2 (open state) | - | [11] |

| Bupivacaine | 2.18 ± 0.16 (inactivated state) | - | [11] |

| Ropivacaine | 322.2 ± 29.9 (open state) | - | [11] |

| Ropivacaine | 2.73 ± 0.27 (inactivated state) | - | [11] |

Note: IC50 values for PPX on specific sodium channel isoforms are not currently available in the public domain.

Experimental Protocols

To further elucidate the mechanism of action of 2',6'-pipecolylxylidide, the following experimental protocols are essential.

Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to determine the inhibitory effects of PPX on specific voltage-gated sodium channel currents in sensory neurons.

Objective: To measure the IC50 of PPX on TTX-sensitive (e.g., NaV1.7) and TTX-resistant (e.g., NaV1.8) sodium currents in isolated DRG neurons.

Methodology:

-

DRG Neuron Isolation and Culture:

-

Euthanize adult Sprague-Dawley rats according to approved institutional animal care and use committee protocols.

-

Dissect dorsal root ganglia from the lumbar region (L4-L6).

-

Treat ganglia with a digestive enzyme solution (e.g., collagenase and dispase) to dissociate the neurons.

-

Plate the dissociated neurons on laminin/poly-D-lysine coated coverslips and culture in a suitable neurobasal medium supplemented with growth factors.

-

Allow neurons to adhere and grow for 24-48 hours before recording.[12][13]

-

-

Whole-Cell Voltage-Clamp Recording:

-

Transfer a coverslip with adherent DRG neurons to a recording chamber on an inverted microscope.

-

Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

-

Pull borosilicate glass microelectrodes to a resistance of 2-5 MΩ when filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, pH adjusted to 7.2 with CsOH.

-

Establish a whole-cell patch-clamp configuration on a small-diameter (<30 µm) DRG neuron (likely a nociceptor).

-

Hold the neuron at a holding potential of -80 mV.

-

Apply depolarizing voltage steps to elicit sodium currents. To isolate specific currents, use a combination of tetrodotoxin (B1210768) (TTX) to block TTX-sensitive channels and specific voltage protocols.

-

Apply increasing concentrations of PPX to the external solution and record the resulting inhibition of the peak sodium current.

-

Construct a dose-response curve and calculate the IC50 value.[12][13]

-

Workflow Diagram for Patch-Clamp Experiment

Caption: A simplified workflow for investigating PPX effects on DRG neuron sodium channels.

In Vivo Assessment of Sensory and Motor Blockade in Rats

This protocol is used to characterize the sensory-selective properties of PPX in a living animal model.

Objective: To determine the duration and degree of sensory and motor blockade following peripheral nerve block with PPX.

Methodology:

-

Animal Preparation:

-

Use adult male Sprague-Dawley rats.

-

Acclimate the animals to the testing procedures for several days before the experiment to reduce stress-induced variability.

-

-

Sciatic Nerve Block:

-

Lightly anesthetize the rat.

-

Inject a defined volume and concentration of PPX hydrochloride solution perineurally to the sciatic nerve.

-

-

Sensory Block Assessment (Modified Hot Plate Test):

-

At predetermined time points post-injection, place the rat on a hot plate maintained at a constant temperature (e.g., 52°C).

-

Measure the latency for the rat to exhibit a nocifensive response (e.g., paw licking, jumping).

-

An increase in latency compared to baseline indicates sensory blockade.[1][13][14]

-

-

Motor Block Assessment (Weight-Bearing Test):

-

Assess the rat's ability to bear weight on the injected limb.

-

This can be quantified using a scale to measure the force exerted by the paw or by observational scoring of gait and posture.

-

A decrease in weight-bearing capacity indicates motor blockade.

-

Ex Vivo Single-Unit Recording of Nerve Fibers

This protocol allows for the direct measurement of the effects of PPX on the conduction of action potentials in different types of nerve fibers.

Objective: To determine the differential blocking effects of PPX on Aδ and C-fibers.

Methodology:

-

Nerve Preparation:

-

Dissect the sciatic nerve from a mouse.

-

Place the nerve in a recording chamber and perfuse with artificial cerebrospinal fluid.

-

Tease the nerve into fine bundles to allow for the isolation of single-unit activity.

-

-

Electrophysiological Recording:

-

Use suction electrodes to stimulate one end of the nerve bundle and record the compound action potential from the other end.

-

Differentiate Aδ and C-fiber action potentials based on their distinct conduction velocities.

-

Apply PPX to the perfusion solution and measure the change in the amplitude and conduction velocity of the Aδ and C-fiber compound action potentials.[3][4]

-

Potential Secondary Mechanisms of Action

While the primary mechanism of action of 2',6'-pipecolylxylidide is believed to be the blockade of voltage-gated sodium channels, other potential targets should be considered in a comprehensive evaluation.

-

Potassium Channels: Some local anesthetics have been shown to interact with potassium channels, which could modulate neuronal excitability.[15] The effect of PPX on various potassium channel subtypes warrants investigation.

-

G-Protein Coupled Receptors (GPCRs): There is evidence that some local anesthetics can modulate the function of certain GPCRs, potentially through allosteric mechanisms or by altering the lipid membrane environment.[16][17][18] Given the diverse roles of GPCRs in pain signaling, this represents a plausible, yet unexplored, secondary mechanism for PPX.

Logical Relationship Diagram for Investigating Secondary Mechanisms

Caption: Logical diagram illustrating the investigation into primary and potential secondary targets of PPX.

Conclusion and Future Directions

2',6'-Pipecolylxylidide presents a compelling profile as a sensory-selective local anesthetic. The available evidence strongly suggests that its mechanism of action is rooted in the blockade of voltage-gated sodium channels, likely with a preference for isoforms expressed in nociceptive neurons. However, a significant knowledge gap remains regarding its direct molecular interactions. Future research should prioritize:

-

Quantitative Electrophysiological Studies: Determining the IC50 values of PPX on a panel of NaV channel isoforms (NaV1.1-1.9) is crucial to confirm its selectivity.

-

Binding Studies: Radioligand binding assays or other biophysical techniques can elucidate the affinity of PPX for different states of the sodium channel.

-

Structural Biology and Computational Modeling: Elucidating the binding site of PPX on sensory-specific sodium channels through techniques like cryo-electron microscopy and molecular docking could guide the design of more potent and selective analogs.[19][20]

-

Investigation of Secondary Targets: A systematic evaluation of PPX's effects on potassium channels and GPCRs will provide a more complete understanding of its pharmacological profile.

By addressing these key areas, the scientific community can fully characterize the mechanism of action of 2',6'-pipecolylxylidide and unlock its therapeutic potential for the development of next-generation analgesics.

References

- 1. Video: Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats [jove.com]

- 2. Molecular mechanisms of nerve block by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A sensory neuron-specific, proton-gated ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptidesciences.com [peptidesciences.com]

- 7. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces and prevents pain chronification in a mouse model of oxaliplatin-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiological and pharmacologic aspects of peripheral nerve blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats. [escholarship.org]

- 15. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of tertiary amine local anesthetics on G protein-coupled receptor lateral diffusion and actin cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Time-dependent Inhibition of G Protein–coupled Receptor Signaling by Local Anesthetics | Semantic Scholar [semanticscholar.org]

- 18. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Toward high-resolution modeling of small molecule–ion channel interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular modeling, docking and ADMET studies towards development of novel Disopyramide analogs for potential inhibition of human voltage gated sodium channel proteins - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Activities of Bupivacaine Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupivacaine (B1668057), a long-acting amide local anesthetic, is extensively used for regional anesthesia and pain management. Its clinical efficacy is well-established; however, concerns regarding its systemic toxicity, particularly cardiotoxicity and neurotoxicity, persist. Following administration, bupivacaine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4. This process generates several metabolites, with the main products being pipecolylxylidine (PPX), also known as desbutylbupivacaine, 3'-hydroxybupivacaine, and 4'-hydroxybupivacaine. Understanding the biological activities of these metabolites is crucial for a comprehensive assessment of the safety and overall pharmacological profile of bupivacaine. This technical guide provides an in-depth analysis of the current knowledge on the biological activities of bupivacaine metabolites, focusing on their effects on ion channels, cardiovascular and central nervous system toxicity, and vasoactive properties.

Bupivacaine Metabolism Overview

The metabolic fate of bupivacaine is a critical determinant of its systemic effects and toxicity profile. The primary metabolic pathway involves N-dealkylation to form pipecolylxylidine (PPX), followed by hydroxylation of the aromatic ring to produce 3'-hydroxybupivacaine and 4'-hydroxybupivacaine.

Quantitative Analysis of Biological Activities

A comparative analysis of the biological activities of bupivacaine and its primary metabolites is essential for understanding their contribution to the overall pharmacological and toxicological profile.

| Compound | Test System | Endpoint | Result | Reference |

| Bupivacaine | Rat (in vivo) | Arrhythmia Dose | 12.4 mg/kg | [1] |

| Rat (in vivo) | Asystole Dose | 24.0 mg/kg | [1] | |

| Rat (in vivo) | Seizure Dose | 5.2 mg/kg | [1] | |

| Desbutylbupivacaine (PPX) | Rat (in vivo) | Arrhythmia Dose | Approx. 24.8 mg/kg | [1] |

| Rat (in vivo) | Asystole Dose | Approx. 48.0 mg/kg | [1] | |

| Rat (in vivo) | Seizure Dose | Seizure activity in only 1 of 10 rats | [1] |

Table 1: Comparative Systemic Toxicity of Bupivacaine and Desbutylbupivacaine (PPX) in Rats [1]

Detailed Biological Activities of Metabolites

Pipecolylxylidine (PPX) / Desbutylbupivacaine

Pipecolylxylidine (PPX) is the major metabolite of bupivacaine and has been the most extensively studied.

Cardiotoxicity: In a rat model, desbutylbupivacaine was found to be approximately half as toxic as bupivacaine concerning cardiac parameters. The mean dose of bupivacaine to produce arrhythmia was 12.4 mg/kg, while for asystole, it was 24.0 mg/kg. In contrast, the doses for desbutylbupivacaine were roughly double these amounts[1]. However, when co-infused with bupivacaine, desbutylbupivacaine potentiated the cardiovascular toxicity of the parent drug[1]. The cardiotoxic effects of bupivacaine and its metabolites are primarily attributed to their ability to block cardiac sodium channels (NaV1.5), leading to conduction abnormalities. While specific IC50 values for PPX on NaV1.5 are not readily available in the reviewed literature, its lower cardiotoxicity suggests a reduced affinity or a different binding kinetic to these channels compared to bupivacaine.

Neurotoxicity: Desbutylbupivacaine appears to be significantly less toxic to the central nervous system (CNS) than bupivacaine. In the same rat study, all animals receiving bupivacaine developed seizures at a mean dose of 5.2 mg/kg, whereas seizure activity was observed in only one out of ten rats infused with desbutylbupivacaine[1].

Vasoactive Effects: While the direct vasoactive effects of PPX have not been extensively characterized, bupivacaine itself exhibits a biphasic effect on vascular smooth muscle, causing vasoconstriction at low concentrations and vasodilation at higher, clinically relevant concentrations. It is plausible that PPX may also possess vasoactive properties that could contribute to its overall cardiovascular effects.

3'-Hydroxybupivacaine and 4'-Hydroxybupivacaine

There is a significant lack of quantitative data on the biological activities of the hydroxylated metabolites of bupivacaine. Their contribution to the overall toxicity profile of bupivacaine remains largely unknown and warrants further investigation.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of bupivacaine and potentially its metabolites extends beyond simple ion channel blockade and involves complex intracellular signaling pathways.

Ion Channel Modulation: The primary mechanism of action for local anesthetics, including bupivacaine, is the blockade of voltage-gated sodium channels. However, bupivacaine has also been shown to affect other ion channels, including potassium and calcium channels, which contributes to its cardiotoxicity. The extent to which its metabolites interact with these channels is an area requiring more research.

Mitochondrial Dysfunction: Bupivacaine has been demonstrated to interfere with mitochondrial energy metabolism by inhibiting the electron transport chain and uncoupling oxidative phosphorylation. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), contributing to cellular damage and apoptosis. The effects of the metabolites on mitochondrial function are not well-documented.

Modulation of Intracellular Signaling: Recent studies have implicated several signaling pathways in bupivacaine-induced toxicity. For instance, bupivacaine can activate the p38 MAPK pathway and inhibit the PI3K/Akt survival pathway, leading to apoptosis. The role of bupivacaine metabolites in modulating these critical cellular pathways is a key area for future investigation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of bupivacaine and its metabolites.

In Vivo Systemic Toxicity Assessment in Rodents

This protocol is designed to determine the doses of a substance that cause specific toxic endpoints, such as seizures or cardiac arrest.

Materials:

-

Male Wistar rats (or other suitable rodent model)

-

Test compounds (bupivacaine, desbutylbupivacaine, etc.) dissolved in an appropriate vehicle

-

Infusion pump

-

System for continuous monitoring of electrocardiogram (ECG), electroencephalogram (EEG), and arterial blood pressure

Procedure:

-

Anesthetize the animal lightly.

-

Catheterize a suitable vein for intravenous infusion of the test compound.

-

Place electrodes for continuous ECG and EEG monitoring.

-

Catheterize an artery for continuous blood pressure monitoring.

-

Begin a continuous intravenous infusion of the test compound at a constant rate (e.g., 2 mg/kg/min for bupivacaine).

-

Continuously record all physiological parameters.

-

Note the exact time and infused dose at the onset of specific toxic events, such as the first seizure activity on the EEG, the first cardiac arrhythmia on the ECG, and asystole.

-

Continue the infusion until the final toxic endpoint (e.g., asystole) is reached.

-

Calculate the mean dose of the compound required to produce each toxic endpoint.

In Vitro Assessment of Vasoactive Effects

This protocol utilizes isolated arterial rings to investigate the direct effects of compounds on vascular smooth muscle tone.

Materials:

-

Male Wistar rats

-

Krebs solution

-

Organ bath system for isometric tension recording

-

Test compounds

Procedure:

-

Euthanize the rat and carefully dissect the thoracic aorta.

-

Cut the aorta into rings of approximately 2-3 mm in length.

-

Suspend the aortic rings in an organ bath filled with Krebs solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Allow the rings to equilibrate under a resting tension of approximately 2g for at least 60 minutes.

-

After equilibration, cumulatively add increasing concentrations of the test compound to the organ bath.

-

Record the changes in isometric tension to determine whether the compound induces vasoconstriction or vasodilation.

-

Construct concentration-response curves to determine the potency (EC50) and efficacy (Emax) of the compound.

Conclusion and Future Directions

The available evidence suggests that the primary metabolite of bupivacaine, desbutylbupivacaine (PPX), is less cardiotoxic and neurotoxic than the parent compound. However, a significant knowledge gap remains regarding the biological activities of the hydroxylated metabolites. Furthermore, the precise mechanisms by which PPX and other metabolites exert their effects, including their interactions with various ion channels and intracellular signaling pathways, require further elucidation.

Future research should focus on:

-

Quantitative analysis: Determining the IC50 values of all major bupivacaine metabolites for sodium, potassium, and calcium channels.

-

Mechanism of action: Investigating the effects of these metabolites on mitochondrial function and key intracellular signaling pathways implicated in cellular toxicity.

-

In vivo studies: Conducting comprehensive in vivo studies to assess the pharmacokinetic and pharmacodynamic profiles of the individual metabolites and their contribution to the overall toxicity of bupivacaine.

-

Vasoactive properties: Characterizing the vasoactive effects of all major metabolites to understand their impact on local tissue perfusion and systemic hemodynamics.

A more complete understanding of the biological activities of bupivacaine metabolites will enable a more accurate risk assessment of bupivacaine use and may inform the development of safer local anesthetics.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2',6'-Pipecoloxylidide (PPX), the Active Metabolite of Ropivacaine (B1680718)

Abstract

This technical guide provides a comprehensive overview of this compound (PPX), the primary active metabolite of the long-acting amide local anesthetic, ropivacaine. The document details the metabolic formation of PPX, its pharmacokinetic properties, and its biological activity. It includes structured tables for all quantitative data, detailed experimental protocols for in vitro metabolism and plasma quantification studies, and visualizations of the metabolic pathway and analytical workflows, designed for professionals in drug development and biomedical research.

Introduction

Ropivacaine is a long-acting local anesthetic of the amide type, widely used for surgical anesthesia and pain management.[1][2] It is marketed as the pure S-(-)-enantiomer to reduce the potential for cardiac toxicity associated with its racemic predecessor, bupivacaine (B1668057).[2][3] Like other amide anesthetics, ropivacaine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1][3][4] This metabolic process leads to the formation of several metabolites, the most significant of which are 3'-hydroxyropivacaine (3'-OH Rop) and the N-dealkylated metabolite, this compound (PPX).[1][5] PPX is the major metabolite and is known to possess pharmacological activity, albeit less potent than the parent compound.[1][2][4] Understanding the formation, kinetics, and activity of PPX is critical for a complete toxicological and pharmacological assessment of ropivacaine.

Metabolism of Ropivacaine to this compound

The biotransformation of ropivacaine in human liver microsomes occurs via two principal pathways: aromatic hydroxylation and N-dealkylation.[1][5]

-

N-dealkylation: This pathway produces this compound (PPX). The reaction is predominantly catalyzed by the CYP3A4 isozyme.[1][3][5] The formation of PPX is a major metabolic route for ropivacaine.[1][6]

-

Aromatic Hydroxylation: This pathway primarily yields 3'-hydroxyropivacaine, which is catalyzed by CYP1A2 .[1][3][5] A minor metabolite, 4'-hydroxyropivacaine, is also formed.[1][3]

The activity of these CYP enzymes can be influenced by co-administered drugs, leading to potential drug-drug interactions. For instance, potent inhibitors of CYP3A4, such as ketoconazole (B1673606), can significantly decrease the formation of PPX, while inhibitors of CYP1A2, like fluvoxamine (B1237835), can reduce the formation of 3-hydroxyropivacaine.[7]

Quantitative Data

The following tables summarize key quantitative parameters related to the formation and pharmacokinetics of PPX.

Table 1: Enzyme Kinetics of PPX Formation in Human Liver Microsomes

| Substrate | Parameter | Value | Unit | Citation |

| Ropivacaine | Apparent Km | 17.7 | µM | [8] |

| Ropivacaine | Vmax | 711 | nmol/min/mg protein | [8] |

| Bupivacaine | Apparent Km | 125 | µM | [9][10] |

| Bupivacaine | Vmax | 4.78 | nmol/min/mg protein | [9][10] |

| *Data for bupivacaine, a structurally similar anesthetic, is provided for comparative context. |

Table 2: Age-Dependent Pharmacokinetic Parameters of PPX (Pediatric Population)

| Age Group | Half-life (t1/2) | Description | Citation |

| Newborn | ~19 hours | Decreased clearance capacity | [11] |

| 1 - 12 months | 8 - 11 hours | Maturing clearance pathways | [11] |

| > 1 year | ~17 hours | Pharmacokinetics approaching adult patterns | [11] |

Experimental Protocols

Detailed methodologies for the study of PPX are crucial for reproducible research. The following are representative protocols derived from published literature.

Protocol 1: In Vitro Metabolism of Ropivacaine in Human Liver Microsomes

This protocol is adapted from studies investigating the CYP-mediated metabolism of ropivacaine.[1][8]

Objective: To determine the rate of PPX formation from ropivacaine using a human liver microsomal preparation.

Materials:

-

Human Liver Microsomes (HLM)

-

Ropivacaine hydrochloride

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

HPLC system with UV or MS detector

Methodology:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a final incubation volume (e.g., 200 µL) containing potassium phosphate buffer, HLM (e.g., 0.2-0.5 mg/mL protein), and the desired concentration of ropivacaine.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the mixture.

-

Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes). The time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis. Quantify the concentration of PPX formed using a validated HPLC method with a standard curve.

Protocol 2: Quantification of PPX in Human Plasma via HPLC

This protocol outlines a liquid-liquid extraction and HPLC-UV analysis method for determining PPX concentrations in plasma samples.[2][12]

Objective: To extract and quantify PPX from human plasma samples.

Materials:

-

Human plasma samples

-

Internal Standard (IS), e.g., Bupivacaine[2]

-

1 M Sodium Hydroxide (NaOH)

-

Extraction Solvent: Diethyl ether[2] or n-hexane:isopropanol (5:1 v/v)[12]

-

Reversed-phase C18 HPLC column

-

HPLC system with UV detector (set at 210 nm or 237 nm)[2][12]

-

Nitrogen evaporator

Methodology:

-

Sample Preparation: To 100 µL of plasma in a glass tube, add the internal standard (e.g., 20 µL of bupivacaine solution).[2]

-

Alkalinization: Add 200 µL of 1 M NaOH to make the sample alkaline, facilitating the extraction of the analyte.[2]

-

Liquid-Liquid Extraction: Add 3 mL of diethyl ether, vortex for 30 seconds, and centrifuge for 3 minutes to separate the organic and aqueous layers.[2]

-

Solvent Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a small, known volume of the HPLC mobile phase.

-

Injection and Chromatography: Inject the reconstituted sample onto the HPLC system. Elute the compounds using a C18 column and an appropriate mobile phase.

-

Detection and Quantification: Monitor the column effluent using a UV detector set at the appropriate wavelength.[2][12] Calculate the concentration of PPX in the original plasma sample by comparing the peak area ratio of PPX to the IS against a calibration curve prepared in blank plasma.

Biological Activity and Clinical Relevance

PPX is not an inert metabolite. In vivo studies in animal models have shown that unbound PPX possesses pharmacological activity, though it is less potent than ropivacaine itself.[4] The accumulation of PPX, particularly in scenarios of impaired clearance (e.g., in neonates or patients with severe liver disease), could contribute to the overall systemic effects observed after ropivacaine administration. Population pharmacokinetic studies have been conducted to characterize its disposition in various patient groups, including pediatric patients, to ensure dosing guidelines for ropivacaine are safe and effective.[11][13][14]

Conclusion

This compound is a major, pharmacologically active metabolite of ropivacaine, formed primarily by the action of CYP3A4. Its formation and clearance are key components of the disposition of ropivacaine. A thorough understanding of its enzyme kinetics, pharmacokinetic profile, and analytical measurement is essential for drug development professionals and researchers to fully characterize the safety and efficacy profile of ropivacaine, particularly in special populations. The protocols and data presented in this guide serve as a foundational resource for further investigation into this important metabolite.

References

- 1. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ualberta.ca [ualberta.ca]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resource.aminer.org [resource.aminer.org]

- 7. Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of premedication medicines on the formation of the CYP3A4-dependent metabolite of ropivacaine, 2', 6'-Pipecoloxylidide, on human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative metabolism of bupivacaine into pipecolylxylidine in humans is mainly catalyzed by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. High-performance liquid chromatographic method for the quantitation of bupivacaine, 2,6-pipecoloxylidide and 4'-hydroxybupivacaine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Population pharmacokinetic analysis of ropivacaine and its metabolite this compound from pooled data in neonates, infants, and children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

In Vitro Profile of 2',6'-Pipecoloxylidide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro studies conducted on 2',6'-Pipecoloxylidide (PPX), a primary metabolite of the widely used amino-amide local anesthetics, bupivacaine (B1668057) and ropivacaine (B1680718). While direct and extensive in vitro research on PPX is limited, this document synthesizes the available data, focusing on its metabolic generation, and emerging findings on its own anesthetic properties. This guide is intended to be a valuable resource for researchers in pharmacology, drug metabolism, and anesthesia, providing a foundational understanding of the in vitro characteristics of this significant metabolite.

Introduction

This compound, also known as desbutylbupivacaine, is the major metabolite formed from the N-dealkylation of bupivacaine and a metabolite of ropivacaine.[1] For many years, the primary interest in PPX has been in the context of the pharmacokinetics and metabolism of its parent compounds. However, recent investigations have begun to explore the intrinsic pharmacological activity of PPX itself, particularly its potential as a sensory-selective local anesthetic. Understanding the in vitro profile of this compound is crucial for a complete picture of the safety and efficacy of its parent drugs and for exploring its own therapeutic potential.

In Vitro Metabolism of Parent Compounds to this compound

The formation of this compound from its parent compounds, bupivacaine and ropivacaine, has been characterized in in vitro systems, primarily using human liver microsomes. These studies are critical for understanding the metabolic pathways and potential for drug-drug interactions.

Cytochrome P450-Mediated Metabolism

In vitro studies have definitively identified the Cytochrome P450 (CYP) 3A4 isoenzyme as the primary catalyst for the oxidative metabolism of bupivacaine to this compound in humans.[2][3] Similarly, CYP3A4 is involved in the metabolism of ropivacaine, leading to the formation of PPX.[4]

Quantitative Metabolic Data

The kinetics of this compound formation from bupivacaine have been determined using human liver microsomes. The following table summarizes the key quantitative data from these in vitro metabolism studies.

| Parameter | Value | Parent Compound | Enzyme System | Reference |

| Apparent Km | 125 µM | Bupivacaine | Human Liver Microsomes (CYP3A4) | [2][3] |

| Vmax | 4.78 nmol/min/mg protein | Bupivacaine | Human Liver Microsomes (CYP3A4) | [2][3] |

| Apparent Km | 17.7 µM | Ropivacaine | Human Liver Microsomes (CYP3A4) | [4] |

| Vmax | 711 nmol/min/mg protein | Ropivacaine | Human Liver Microsomes (CYP3A4) | [4] |

Experimental Protocol: Human Liver Microsomal Stability Assay (General)

While the precise, detailed protocols from the cited studies are not publicly available, a general methodology for assessing metabolic stability using human liver microsomes is as follows. This protocol is intended for illustrative purposes.

Objective: To determine the rate of metabolism of a parent drug (e.g., bupivacaine, ropivacaine) to its metabolite (this compound) by human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

Parent drug stock solution

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Quenching solution (e.g., cold acetonitrile)

-

Incubator/water bath (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, MgCl₂, and human liver microsomes.

-

Pre-incubation: The master mix is pre-incubated at 37°C for a short period to equilibrate the temperature.

-

Initiation of Reaction: The parent drug is added to the pre-warmed master mix. The reaction is initiated by the addition of the NADPH regenerating system.

-

Time-course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold quenching solution, which also serves to precipitate the microsomal proteins.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant, containing the remaining parent drug and the formed metabolite (this compound), is analyzed by a validated LC-MS/MS method to quantify the concentrations of both analytes.

-

Data Analysis: The rate of metabolite formation is calculated, and kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.

In Vitro Pharmacological Activity of this compound

Emerging research indicates that this compound is not an inert metabolite but possesses its own pharmacological activity, specifically as a local anesthetic with a unique sensory-selective profile.

Mechanism of Action: Sodium Channel Blockade

Like its parent compounds, the mechanism of action of this compound as a local anesthetic is presumed to be the blockade of voltage-gated sodium channels in neuronal cell membranes.[5][6] By blocking these channels, the influx of sodium ions is inhibited, which in turn prevents the generation and conduction of nerve impulses.

In Vitro Nerve Fiber Blockade

A recent ex vivo study using single-unit recordings in mice has provided direct evidence of the nerve-blocking effects of this compound and has highlighted its sensory-selective properties when compared to ropivacaine.[7]

| Compound | Concentration | Effect on Aδ Fibers (Sensory) | Effect on C-Fibers (Sensory) | Reference |

| This compound | 15 mM | Blocked | Not Blocked | [7] |

| Ropivacaine | 1.5 mM | Reversible Block | Reversible Block | [7] |

These findings suggest that at the concentrations tested, this compound preferentially blocks the Aδ fibers, which are associated with the transmission of sharp, localized pain, while sparing the C-fibers, which are involved in dull, burning pain. This selectivity is a significant finding and suggests a potential for developing local anesthetics with a more targeted sensory effect.

Experimental Protocol: Single-Unit Recording for Nerve Blockade (General)

The detailed protocol for the single-unit recording experiment is not available in the public domain. However, a generalized workflow for such an experiment is outlined below.

Objective: To assess the effect of a compound on the conduction of action potentials in individual nerve fibers.

Materials:

-

Isolated nerve preparation (e.g., mouse sciatic nerve)

-

Recording chamber with physiological buffer

-

Microelectrodes for stimulation and recording

-

Amplifier and data acquisition system

-

Test compound solutions (e.g., this compound, ropivacaine)

Procedure:

-

Nerve Dissection and Mounting: A nerve is carefully dissected and mounted in a recording chamber containing a physiological buffer solution.

-

Electrode Placement: Stimulating electrodes are placed at one end of the nerve, and recording electrodes are placed at the other end to record the compound action potentials from single nerve fibers.

-

Baseline Recording: The nerve is stimulated, and baseline action potentials from different fiber types (e.g., Aδ and C-fibers, distinguished by their conduction velocities) are recorded.

-

Compound Application: The test compound is added to the buffer solution bathing the nerve.

-

Post-application Recording: The nerve is stimulated again, and changes in the action potentials of the different fiber types are recorded over time to assess the degree and time course of the nerve block.

-

Washout: The test compound is washed out with fresh buffer to assess the reversibility of the block.

-

Data Analysis: The amplitude and conduction velocity of the action potentials before, during, and after compound application are analyzed to determine the blocking effect on specific nerve fiber types.

Signaling Pathways

Currently, there is no specific information available from the conducted searches regarding the intracellular signaling pathways that may be modulated by this compound, other than the direct blockade of sodium channels. Future research may explore potential downstream effects of sodium channel modulation or interactions with other cellular targets.

Conclusion and Future Directions

The in vitro data on this compound, while not extensive, provide a foundational understanding of its role as a major metabolite of bupivacaine and ropivacaine and highlight its emerging potential as a pharmacologically active agent in its own right. The characterization of its formation via CYP3A4 is essential for predicting drug metabolism and interactions. Furthermore, the novel findings of its sensory-selective nerve-blocking properties open up exciting new avenues for research into local anesthetics with improved side-effect profiles.

Future in vitro studies should aim to:

-

Elucidate the detailed molecular interactions between this compound and different sodium channel subtypes.

-

Investigate potential off-target effects and cytotoxicity in various cell types.

-

Explore its effects on other ion channels and cellular signaling pathways.

-

Conduct comprehensive drug-drug interaction studies involving CYP3A4 inhibitors and inducers.

A more in-depth understanding of the in vitro pharmacology of this compound will be instrumental in both optimizing the clinical use of its parent compounds and in the potential development of this metabolite as a novel therapeutic agent.

References

- 1. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 2. Oxidative metabolism of bupivacaine into pipecolylxylidine in humans is mainly catalyzed by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.lih.lu [researchportal.lih.lu]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disposition of bupivacaine and its metabolites in the maternal, placental, and fetal compartments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. anesthesiaexperts.com [anesthesiaexperts.com]

The Discovery and Identification of Desbutylbupivacaine: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Desbutylbupivacaine, the major N-dealkylated metabolite of the widely used local anesthetic bupivacaine (B1668057), plays a crucial role in understanding the parent drug's metabolism, pharmacokinetics, and potential toxicological profile. This technical guide provides a comprehensive overview of the discovery, identification, and analytical methodologies for Desbutylbupivacaine. It consolidates quantitative data from various analytical techniques, details experimental protocols, and presents visual workflows and metabolic pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Bupivacaine, a long-acting amide-type local anesthetic, is extensively used for surgical anesthesia and pain management.[1] Its clinical efficacy is well-established; however, understanding its metabolic fate is critical for assessing its safety and optimizing its therapeutic use. The metabolism of bupivacaine primarily occurs in the liver, leading to the formation of several metabolites. Among these, Desbutylbupivacaine (also known as N-Desbutylbupivacaine or pipecolylxylidine) is a principal metabolite.[2][3][4] The identification and quantification of Desbutylbupivacaine in biological matrices are essential for pharmacokinetic studies, toxicological assessments, and in the forensic analysis of bupivacaine-related cases.[5]

Discovery and Metabolic Pathway

Desbutylbupivacaine is formed through the N-dealkylation of the butyl group from the piperidine (B6355638) ring of bupivacaine. This metabolic process is primarily catalyzed by the cytochrome P450 enzyme system in the liver, specifically by the CYP3A4 isoform.[4] The metabolic conversion is a key step in the clearance of bupivacaine from the body.

The metabolic pathway can be visualized as follows:

Physicochemical Properties

| Property | Value |

| Chemical Name | N-(2,6-dimethylphenyl)piperidine-2-carboxamide |

| Synonyms | N-Desbutyl Bupivacaine, Pipecolylxylidine |

| CAS Number | 15883-20-2[6][7] |

| Molecular Formula | C₁₄H₂₀N₂O[7] |

| Molecular Weight | 232.32 g/mol [7] |

Analytical Methodologies for Identification and Quantification

The detection and quantification of Desbutylbupivacaine in biological samples such as urine, plasma, and serum are crucial for clinical and forensic investigations. Various analytical techniques have been developed and validated for this purpose.

General Experimental Workflow

A typical workflow for the analysis of Desbutylbupivacaine in biological samples involves sample preparation, chromatographic separation, and detection.

Sample Preparation

Solid-Phase Extraction (SPE): This is a common method for extracting Desbutylbupivacaine and other metabolites from urine and plasma. Different sorbents such as C2, C8, C18, and divinyl-polystyrene (ENV+) have been tested, with ENV+ providing good recoveries of 82-120% for bupivacaine and its metabolites.[8]

Liquid-Liquid Extraction (LLE): LLE is another effective method for isolating Desbutylbupivacaine from biological matrices.[5]

Chromatographic and Electrophoretic Techniques

A capillary electrophoretic method has been developed for the simultaneous analysis of bupivacaine and its main metabolites, including Desbutylbupivacaine, in rat urine.[2]

Experimental Protocol:

-

System: CAPEL®-205 capillary electrophoresis systems.

-

Data Acquisition: Elforan® specialized software.

-

Buffer Additive: Methanol (B129727) (20-30% v/v) to reduce peak tailing.

-

Separation Time: Separation of bupivacaine and its metabolites was achieved in 15 minutes.[2]

| Analyte | Limit of Detection (μM) | Linear Range (μM) | Peak Height Reproducibility (% RSD) | Migration Time Reproducibility (% RSD) |

| Desbutylbupivacaine | 0.22[2] | 0.7 - 16.8[2] | 5.6[2] | 2.4[2] |

| Bupivacaine | 0.22[2] | 0.7 - 16.8[2] | 5.6[2] | 2.4[2] |

| 3'-hydroxybupivacaine | 0.15[2] | 0.7 - 16.8[2] | 9.9[2] | 2.4[2] |

| 4'-hydroxybupivacaine | 0.16[2] | 0.7 - 16.8[2] | 9.9[2] | 2.4[2] |

HPLC methods have been reported for the analysis of bupivacaine and its metabolites in human serum, plasma, and urine.[2][5]

Experimental Protocol (General):

-

Column: Reverse-phase C18 column (e.g., Phenomenex, 5 µm packing).[5]

-

Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) has been shown to provide good separation and peak symmetry.[5] The pH of the mobile phase can be adjusted (e.g., to 6.5 with phosphoric acid) to optimize separation.[9]

-

Detection: UV detection at a wavelength of 210 nm or 254 nm.[5][9]

-

Flow Rate: An optimal flow rate is typically around 1.5 mL/min.[9]

| Analyte | Limit of Detection (mg/mL) | Limit of Quantification (mg/mL) | Linear Range (mg/mL) |

| Bupivacaine | 20 | 65 | 125 - 900 (µg/mL)[9] |

| Desbutylbupivacaine | 13 (GC-MS)[5] | - | 0.5 - 13.8[5] |

| 3-hydroxybupivacaine | 8 (GC-MS)[5] | - | 0.5 - 13.8[5] |

| 4-hydroxybupivacaine | 5 (GC-MS)[5] | - | 0.5 - 13.8[5] |

GC-MS is a powerful technique for the identification and quantification of Desbutylbupivacaine, particularly in forensic samples.[5]

Experimental Protocol:

-

System: Agilent 7820A GC system with a 5977E mass selective detector.[5]

-

Ionization Mode: Electron Impact (EI) in positive mode.[5]

-

Mass Range: Full scan spectra acquired in the mass range of 40-500 amu.[5]

-

Temperatures:

-

Data Analysis: Agilent DA Express data analysis software.[5] A chromatogram at m/z 232 [M-93] can reveal the presence of desbutyl bupivacaine.[5]

| Analyte | Limit of Detection (mg/mL) | Limit of Quantification (mg/mL) |

| Bupivacaine | 15 | 48 |

| Desbutylbupivacaine | 13[5] | - |

| 3-hydroxybupivacaine | 8[5] | - |

| 4-hydroxybupivacaine | 5[5] | - |

Interference in Analytical Assays

A significant analytical challenge is the isobaric interference of Desbutylbupivacaine with the liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for norfentanyl, a primary metabolite of fentanyl.[10][11][12][13] Desbutylbupivacaine has the same precursor ion mass (m/z 233) and shares product ions (m/z 84 and 150) with norfentanyl, which can lead to false-positive results or inaccurate quantification in toxicological screenings.[10] Chromatographic separation of these two compounds is therefore critical for accurate analysis.[11][12] A unique product ion of norfentanyl (m/z 177) can be used to distinguish it from Desbutylbupivacaine.[10]

Synthesis of Desbutylbupivacaine

While Desbutylbupivacaine is primarily encountered as a metabolite, its synthesis can be relevant for producing analytical standards. The synthesis of bupivacaine and its analogs typically involves the amidation of a piperidine carboxylic acid derivative with 2,6-dimethylaniline, followed by N-alkylation.[14][15][16] The synthesis of Desbutylbupivacaine would involve the initial amidation step without the subsequent N-butylation.

Conclusion

Desbutylbupivacaine is a key metabolite in the disposition of bupivacaine. Its accurate identification and quantification are paramount for a thorough understanding of the parent drug's pharmacology and toxicology. This guide has provided a detailed overview of the analytical techniques employed for its study, including comprehensive tables of quantitative data and detailed experimental protocols. The presented workflows and metabolic pathway diagrams offer a clear visual representation of the core concepts. For researchers and professionals in drug development, this information serves as a foundational resource for further investigation into the metabolism and analysis of bupivacaine and its derivatives. The potential for analytical interference with other drugs, such as fentanyl, underscores the importance of robust and specific analytical methods in both clinical and forensic settings.

References

- 1. Bupivacaine - Wikipedia [en.wikipedia.org]

- 2. Determination of bupivacaine and three of its metabolites in rat urine by capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Metabolites of bupivacaine in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative metabolism of bupivacaine into pipecolylxylidine in humans is mainly catalyzed by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Local anesthetic marcaine-bupivacaine hydrochloride and its metabolites in Forensic Samples: A case study - IP Int J Forensic Med Toxicol Sci [ijfmts.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemscene.com [chemscene.com]

- 8. [PDF] Chromatographic behavior of bupivacaine and five of its major metabolites in human plasma, utilizing solid-phase extraction and capillary gas chromatography. | Semantic Scholar [semanticscholar.org]

- 9. jocpr.com [jocpr.com]

- 10. Bupivacaine Metabolite Can Interfere with Norfentanyl Measurement by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. CN112939848A - Preparation method of bupivacaine and intermediate (S) -2-piperidinecarboxylic acid thereof - Google Patents [patents.google.com]

- 15. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2',6'-Pipecoloxylidide: Bupivacaine EP Impurity B

For Researchers, Scientists, and Drug Development Professionals

Abstract